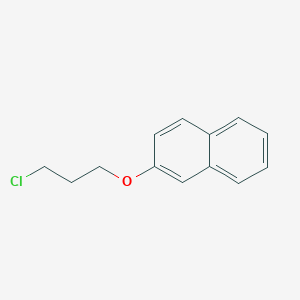
3-(2-Naphthyloxy)-1-chloropropane
Cat. No. B8688072
Key on ui cas rn:
56231-42-6
M. Wt: 220.69 g/mol
InChI Key: QPVWDIOTNVVIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05198449
Procedure details


A mixture of 2-naphthol (72.07 g, 0.5 mol), 1-chloro-3-bromopropane (78.72 g, 0.5 mol), and potassium carbonate (103.65 g, 0.75 mol) was heated at reflux 16 hr in 750 mL of acetone. The mixture was cooled to room temperature and filtered. The reaction was concentrated to a viscous oil using a rotary evaporator. The oil was dissolved in chloroform and washed with 5% sodium hydroxide and water. The chloroform was dried (Na2SO4) and filtered. Chloroform was removed to give a brown solid. A ten-gram sample was subjected to flash chromatography on silica gel using 2% ethyl acetate-hexanes, 3% ethylacetate-hexanes, 5% ethyl acetate-hexanes, and 10% ethyl acetate-hexanes for elution. Fractions of similar purity were combined and solvents removed. A clear oil was obtained and dried 16 hr at 80° C. A white crystalline solid was formed on standing at room temperature. This procedure provided 7.01 g (52.2%) of white crystalline solid, mp 46°-49° C.




Yield
52.2%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[Cl:12][CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:12][CH2:13][CH2:14][CH2:15][O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
72.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
78.72 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCBr
|
|
Name
|
|
|
Quantity
|
103.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated to a viscous oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium hydroxide and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chloroform was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
WASH
|
Type
|
WASH
|
|
Details
|
A ten-gram sample was subjected to flash chromatography on silica gel using 2% ethyl acetate-hexanes, 3% ethylacetate-hexanes, 5% ethyl acetate-hexanes, and 10% ethyl acetate-hexanes for elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A clear oil was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried 16 hr at 80° C
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white crystalline solid was formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on standing at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.01 g | |
| YIELD: PERCENTYIELD | 52.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
